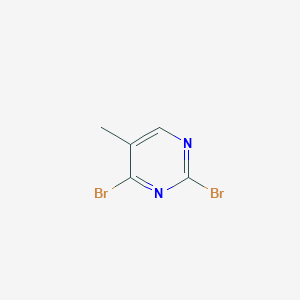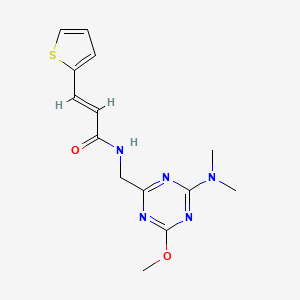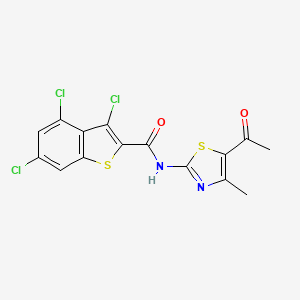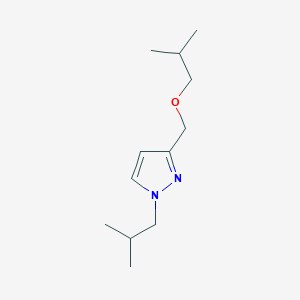![molecular formula C14H13BN2O2 B2503170 (4-{6-甲基咪唑并[1,2-a]吡啶-2-基}苯基)硼酸 CAS No. 2377608-29-0](/img/structure/B2503170.png)
(4-{6-甲基咪唑并[1,2-a]吡啶-2-基}苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is a heterocyclic compound that contains both an imidazo[1,2-a]pyridine moiety and a boronic acid group
科学研究应用
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds have been reported to target the phosphatidylinositol-3-kinases (pi3k) pathway .
Mode of Action
Boronic acids are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Biochemical Pathways
Compounds that target the pi3k pathway can affect a variety of cellular functions, including cell proliferation, growth, and differentiation .
Result of Action
Compounds that inhibit the pi3k pathway can have a variety of effects, including inhibiting cell growth and inducing apoptosis .
Action Environment
It’s worth noting that boronic acids are typically stable and environmentally benign .
生化分析
Biochemical Properties
The biochemical properties of (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid are not fully explored yet. They are often involved in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This suggests that (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid could interact with various enzymes, proteins, and other biomolecules in the context of these reactions.
Cellular Effects
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against cancer cell lines . This suggests that (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a boronic acid derivative, it is likely to participate in reactions involving the formation of carbon-carbon bonds, such as the Suzuki-Miyaura cross-coupling . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them useful in various chemical reactions
Metabolic Pathways
The metabolic pathways involving (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid are not well characterized. As a boronic acid derivative, it may be involved in reactions catalyzed by enzymes that facilitate the formation of carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine scaffold . Subsequent borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions, with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields alcohols or ketones, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure found in many pharmaceuticals, known for its biological activity.
Phenylboronic Acid: Commonly used in organic synthesis and as a biological probe.
Uniqueness
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is unique due to the combination of the imidazo[1,2-a]pyridine moiety and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJHEVZQXFNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)
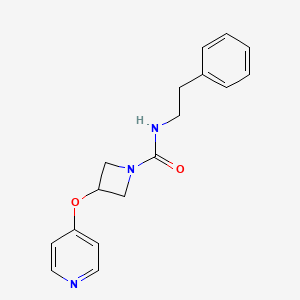

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)
![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)
![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2503098.png)
![N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2503100.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)
